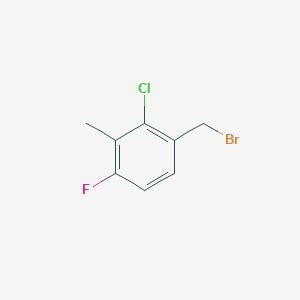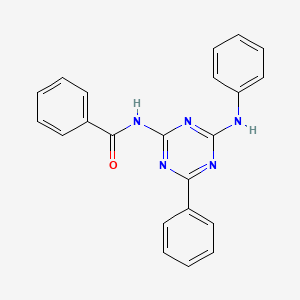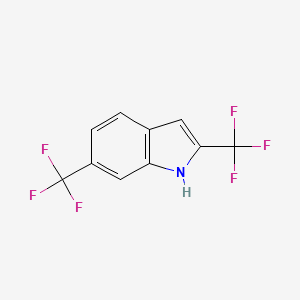
5-Phenoxyindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenoxyindoline is a heterocyclic compound with the molecular formula C14H13NO. It is a derivative of indoline, where a phenoxy group is attached to the 5-position of the indoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxyindoline typically involves the cyclization of an appropriate precursor. One common method is the reaction of 5-bromoindoline with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
5-Phenoxyindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-Phenoxyindole-2,3-dione.
Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions
Major Products Formed
科学的研究の応用
5-Phenoxyindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
作用機序
The mechanism of action of 5-Phenoxyindoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Indoline: The parent compound of 5-Phenoxyindoline.
5-Bromoindoline: A precursor in the synthesis of this compound.
5-Phenoxyindole: An oxidized derivative of this compound
Uniqueness
This compound is unique due to the presence of the phenoxy group at the 5-position, which imparts distinct chemical and biological properties compared to other indoline derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
5-phenoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13NO/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-7,10,15H,8-9H2 |
InChIキー |
WAMPOZQMXFFTML-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)




![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)


![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)

